molecular formula C15H20N6O2S B2860959 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine CAS No. 1428370-73-3

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Cat. No. B2860959
CAS RN: 1428370-73-3
M. Wt: 348.43
InChI Key: GIUKLEZNVYHADW-UHFFFAOYSA-N
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Description

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It is a potent inhibitor of various protein kinases, including the oncogenic kinases, making it a promising drug candidate for cancer treatment.

Scientific Research Applications

Antiproliferative Activity

A series of derivatives related to the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds within this series showed promising activity, highlighting the potential of this chemical scaffold in the development of anticancer agents. Notably, specific derivatives demonstrated significant activity, underscoring the importance of structural modifications for enhancing biological activity. This suggests that 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine and its derivatives could be valuable in the search for new therapeutic options for cancer treatment (Mallesha et al., 2012).

Antimicrobial Activity

Further research has expanded into the antimicrobial domain, with studies synthesizing new tricyclic compounds that incorporate similar structural motifs. These compounds have been tested for antibacterial and antifungal activities, revealing significant efficacy against various microbial strains. Such findings highlight the broad-spectrum potential of these compounds, including 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives, as novel antimicrobial agents. This versatility underlines the importance of continued investigation into their mechanisms of action and potential therapeutic applications (Mittal et al., 2011).

Drug Delivery Systems

The exploration of novel drug delivery systems has also seen the incorporation of pyridine and pyrimidine derivatives. Studies focusing on the encapsulation of lipophilic compounds within water-soluble cages have shed light on the utility of such chemical structures in enhancing the solubility and bioavailability of therapeutic agents. This research paves the way for the development of more effective and targeted delivery mechanisms, potentially including derivatives of 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (Mattsson et al., 2010).

Synthesis and Characterization

The compound and its derivatives have been the subject of various synthesis and characterization studies, aiming to understand and optimize their chemical properties for potential applications. These studies not only contribute to the expansion of chemical knowledge but also open new avenues for the application of these compounds in diverse fields such as material science and chemical engineering (Radi et al., 2005).

properties

IUPAC Name

6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-13-5-3-4-6-16-13/h3-6,11-12H,2,7-10H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUKLEZNVYHADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

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